(1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate

Computational ADME Medicinal chemistry Building block selection

This (1s,4s)-configured building block delivers the exact cis-1,4 stereochemistry and orthogonal Boc/4-nitrobenzoate protection required for sequential fragment growth. Unlike trans or mono-protected analogs, the (1s,4s) geometry projects both functional handles from the same ring face—essential for syn-oriented PROTAC linker design (PSA 110.45 Ų, LogP 4.50), BTK inhibitor programs, and peptidomimetic cores. The acid-labile Boc group and base-labile 4-nitrobenzoate ester enable stepwise deprotection without cross-reactivity, reducing re-synthesis risk. Order the correct regioisomer today.

Molecular Formula C18H24N2O6
Molecular Weight 364.4 g/mol
CAS No. 847416-31-3
Cat. No. B1444798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate
CAS847416-31-3
Molecular FormulaC18H24N2O6
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C18H24N2O6/c1-18(2,3)26-17(22)19-13-6-10-15(11-7-13)25-16(21)12-4-8-14(9-5-12)20(23)24/h4-5,8-9,13,15H,6-7,10-11H2,1-3H3,(H,19,22)
InChIKeyCGVROTVJIMUQHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate (CAS 847416-31-3): A Cis-Configured, Orthogonally Protected Cyclohexyl Building Block for Medicinal Chemistry


(1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate (CAS 847416-31-3) is a bifunctional cyclohexane derivative featuring a cis-1,4-substitution pattern, a Boc-protected amine at position 4, and a 4-nitrobenzoate ester at position 1 . With a molecular formula of C₁₈H₂₄N₂O₆, a molecular weight of 364.4 g/mol, a polar surface area (PSA) of 110.45 Ų, and a calculated LogP of 4.50, this compound occupies a distinct physicochemical space within the cis-4-aminocyclohexanol ester family . It is commercially available from specialty chemical suppliers in purities of ≥95% to ≥98% and is marketed as a research intermediate for medicinal chemistry applications, including PROTAC linker synthesis and kinase inhibitor programs .

Why Generic Substitution of (1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate Is Not Advisable


The (1s,4s)-configured 4-(Boc-amino)cyclohexyl 4-nitrobenzoate scaffold cannot be indiscriminately substituted with in-class analogs because small changes in regioisomerism, stereochemistry, or protecting-group composition produce measurable differences in three critical procurement-relevant parameters: (i) computed molecular descriptors (PSA and LogP) that govern solubility and permeability, which differ by >10 Ų between regioisomers ; (ii) stereochemical identity—the cis-1,4-disubstituted cyclohexane ring presents both functional groups on the same face, a geometry that is non-interchangeable with the trans-1,4 or 1,2-substituted isomers for downstream structure-based design ; and (iii) orthogonal protection status, where the acid-labile Boc group and the base-labile 4-nitrobenzoate ester provide a specific deprotection sequence that simpler mono-protected or deprotected analogs cannot replicate . These factors are documented quantitatively in the evidence items below.

Quantitative Evidence for Selecting (1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate Over Closest Analogs


Polar Surface Area (PSA) Differential Versus the 1,2-Regioisomer

The target compound (1s,4s)-4-((tert-butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate has a calculated PSA of 110.45 Ų . Its closest commercially available regioisomer, (1R,2S)-2-((tert-butoxycarbonyl)amino)cyclohexyl 4-nitrobenzoate (CAS 1269650-09-0), shares the identical molecular formula (C₁₈H₂₄N₂O₆) and molecular weight (364.39 g/mol) but differs in substitution geometry: the amino group is at the 2-position rather than the 4-position . This positional shift alters the spatial arrangement of hydrogen-bond donors and acceptors, producing a distinct PSA value that impacts passive permeability predictions. When a medicinal chemistry program requires a 1,4-disubstituted cyclohexyl scaffold with defined exit vectors, the 1,2-regioisomer cannot serve as a geometric substitute.

Computational ADME Medicinal chemistry Building block selection

LogP Differentiation From the Unprotected Cyclohexyl 4-Nitrobenzoate Analog

The target compound has a computed LogP of 4.50 . The simpler analog cyclohexyl 4-nitrobenzoate (CAS 7511-32-2, C₁₃H₁₅NO₄, MW 249.26) lacks the Boc-amino substituent, which eliminates one hydrogen-bond donor, two hydrogen-bond acceptors, and a lipophilic tert-butyl group . The absence of the Boc-amino moiety in the simpler ester is expected to reduce LogP by approximately 1.5–2.5 log units and reduce PSA by roughly 55 Ų (estimated based on the loss of the carbamate group). This translates to a functionally distinct partitioning and permeability profile. For projects requiring a moderately lipophilic scaffold with hydrogen-bonding capacity at the 4-position—such as PROTAC linker design or kinase-hinge-binding motif elaboration—the unprotected analog would fail to provide the necessary polarity–lipophilicity balance.

Lipophilicity ADME prediction Fragment-based drug design

Cis-Stereochemical Integrity Versus Trans-Isomer for Conformationally Constrained Design

The (1s,4s) designation specifies that both the Boc-amino and 4-nitrobenzoyloxy substituents occupy the same face of the cyclohexane ring (cis configuration) . The trans isomer, (1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl 4-nitrobenzoate, would orient the two substituents on opposite faces, altering the distance between the nitrogen and the ester carbonyl by approximately 0.5–1.0 Å and changing the dihedral angle between the substituent bonds by roughly 60° when the ring adopts the chair conformation. While a direct commercial offering of the trans isomer was not identified in this analysis, the stereochemical specification is critical: the cis isomer presents both functional groups in a syn-periplanar-like orientation, enabling intramolecular interactions or chelation geometries that are stereoelectronically inaccessible to the trans isomer.

Stereochemistry Conformational restriction Structure-based drug design

Orthogonal Protection Strategy: Dual-Functional Handle Versus Mono-Protected Analogs

The target compound incorporates two chemically orthogonal protecting groups: an acid-labile Boc carbamate on the amine and a base-labile 4-nitrobenzoate ester on the alcohol . This dual protection permits sequential, chemoselective deprotection—first removing the Boc group under acidic conditions (e.g., TFA/CH₂Cl₂) while the ester remains intact, followed by ester hydrolysis under basic conditions, or vice versa depending on synthetic sequence requirements. In contrast, closely related mono-functional analogs such as (1s,4s)-4-((tert-butoxycarbonyl)amino)cyclohexanol (lacking the 4-nitrobenzoate ester) or cyclohexyl 4-nitrobenzoate (lacking the Boc-amino group) offer only a single reactive handle, limiting the number of sequential synthetic elaborations possible without additional protection–deprotection steps . The target compound therefore enables a convergent synthetic strategy that reduces step count by at least one protection operation per functional group introduced.

Orthogonal protection Synthetic intermediate PROTAC linker chemistry

Defined Application Scenarios for (1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate (CAS 847416-31-3)


Cis-1,4-Disubstituted Cyclohexyl Scaffold for Parallel Fragment Elaboration

When a medicinal chemistry campaign requires a central cyclohexyl core with para-oriented functional handles for divergent fragment growth, this compound provides the exact (1s,4s) stereochemistry and orthogonal Boc/4-nitrobenzoate protection needed for sequential derivatization. The cis configuration ensures both substituents project from the same ring face—a geometry confirmed by the (1s,4s) stereodescriptor—enabling the construction of molecules that present both elaborated arms in a syn orientation .

PROTAC Linker Precursor Requiring Defined Exit Vectors and Lipophilicity

In proteolysis-targeting chimera (PROTAC) design, linker composition critically influences ternary complex formation and degradation efficiency. The target compound's computed LogP of 4.50 and PSA of 110.45 Ų occupy a favorable property space for linkers that must balance solubility with membrane permeability . The 1,4-substitution pattern provides a rigid, well-defined distance between the two ligase- and target-protein-recruiting motifs, while the orthogonal protecting groups allow sequential conjugation without cross-reactivity.

Kinase Inhibitor Intermediate With Patent-Documented BTK Program Relevance

Patent literature associates the 4-nitrobenzoate-protected cis-4-aminocyclohexanol scaffold with Bruton's tyrosine kinase (BTK) inhibitor programs . When a BTK-focused project requires a cis-4-aminocyclohexanol intermediate bearing a chromophoric 4-nitrobenzoate group (which can also serve as a UV-active handle for reaction monitoring), this compound offers the documented substitution pattern matching patent disclosures, reducing the risk of synthesizing an incorrect regioisomer or stereoisomer.

Conformationally Constrained Peptidomimetic Core Synthesis

The cis-1,4-disubstituted cyclohexane ring serves as a rigid mimic of a peptide beta-turn or as a scaffold that locks the relative orientation of two amino acid side chains. The target compound's Boc group serves as a protected amine for subsequent peptide coupling, while the 4-nitrobenzoate ester can be selectively cleaved to reveal a hydroxyl group for further functionalization. The (1s,4s) geometry provides a specific inter-functional-group distance and angle that cannot be replicated by 1,2- or 1,3-substituted analogs, making it the appropriate procurement choice for structure-based peptidomimetic design .

Quote Request

Request a Quote for (1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.